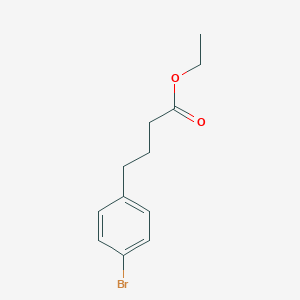

Ethyl 4-(4-bromophenyl)butanoate

Description

BenchChem offers high-quality Ethyl 4-(4-bromophenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-bromophenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-(4-bromophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLNIIVASYXCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512004 | |

| Record name | Ethyl 4-(4-bromophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105986-54-7 | |

| Record name | Ethyl 4-(4-bromophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(4-bromophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(4-bromophenyl)butanoate, a valuable intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its preparation and analysis in a laboratory setting.

Synthesis Methodology

The synthesis of Ethyl 4-(4-bromophenyl)butanoate is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-(4-bromophenyl)butanoic acid, which is then esterified in the second step to yield the final product.

Step 1: Synthesis of 4-(4-bromophenyl)butanoic Acid

A common route to 4-(4-bromophenyl)butanoic acid is through the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.

Experimental Protocol:

-

Amalgamated Zinc Preparation: In a fume hood, 13.0 g (200 mmol) of zinc powder is stirred with a solution of 1.00 g (4.80 mmol) of mercuric chloride in 10 mL of water and 0.6 mL of concentrated hydrochloric acid for 5 minutes.

-

Reaction Setup: The liquid is decanted from the amalgamated zinc. Toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) are sequentially added to the zinc.

-

Reduction Reaction: To this mixture, 2.55 g (10.5 mmol) of 3-(4-bromobenzoyl)propionic acid is added. The reaction mixture is heated to reflux at 100°C for 24 hours. Concentrated hydrochloric acid (1 mL) is added every 6 hours during the reflux period.[1]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered. The organic phase is separated, and the solvent is removed under reduced pressure to yield a crude product. The crude 4-(4-bromophenyl)butanoic acid is then purified by silica gel column chromatography using an ethyl acetate/hexane (1:3, v/v) eluent system. This typically yields the product as white crystals.[1]

Step 2: Synthesis of Ethyl 4-(4-bromophenyl)butanoate via Fischer Esterification

The purified 4-(4-bromophenyl)butanoic acid is converted to its ethyl ester via the Fischer esterification reaction, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.[2][3][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2.43 g (10 mmol) of 4-(4-bromophenyl)butanoic acid is dissolved in 20 mL of absolute ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.5 mL) or p-toluenesulfonic acid, is carefully added to the solution.[2][4]

-

Esterification Reaction: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]

-

Work-up and Purification: Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by a wash with brine (25 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to afford the crude Ethyl 4-(4-bromophenyl)butanoate. Further purification can be achieved by vacuum distillation or column chromatography.

Characterization Data

The successful synthesis of Ethyl 4-(4-bromophenyl)butanoate and its precursor can be confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Ethyl 4-(4-bromophenyl)butanoate | ||

| Molecular Formula | C12H15BrO2 | [7] |

| Molecular Weight | 271.15 g/mol | [7][8] |

| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [9] |

| Density | 1.3 ± 0.1 g/cm³ | [9] |

| 4-(4-bromophenyl)butanoic Acid | ||

| Molecular Formula | C10H11BrO2 | [1] |

| Molecular Weight | 243.10 g/mol |

Spectroscopic Data

2.2.1. 4-(4-bromophenyl)butanoic Acid

| Data Type | Description |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.40 (d, J = 8.4 Hz, 2H, ArH), 7.06 (d, J = 8.4 Hz, 2H, ArH), 2.63 (t, J = 7.8 Hz, 2H, CH₂), 2.36 (t, J = 7.2 Hz, 2H, CH₂), 1.97 (dt, J = 7.2, 7.8 Hz, 2H, CH₂)[1] |

| Mass Spectrometry (ESI) | m/z: 241.0 (100%), 243.0 (98%) [M-H]⁻[1] |

2.2.2. Expected Spectroscopic Data for Ethyl 4-(4-bromophenyl)butanoate

| Data Type | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Key Features |

| ¹H NMR | ~ 7.4 (d, 2H), ~ 7.1 (d, 2H), ~ 4.1 (q, 2H), ~ 2.6 (t, 2H), ~ 2.3 (t, 2H), ~ 1.9 (m, 2H), ~ 1.2 (t, 3H) | Aromatic protons as doublets, ethyl ester signals (quartet and triplet), and three methylene group signals. |

| ¹³C NMR | ~ 173 (C=O), ~ 140 (Ar-C), ~ 131 (Ar-CH), ~ 130 (Ar-CH), ~ 120 (Ar-C-Br), ~ 60 (O-CH₂), ~ 35 (CH₂), ~ 33 (CH₂), ~ 26 (CH₂), ~ 14 (CH₃) | Carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and butanoate chains. |

| IR Spectroscopy | ~ 1730 cm⁻¹ (strong), ~ 1200 cm⁻¹ (strong), ~ 2900-3000 cm⁻¹ (medium), ~ 1600, 1480 cm⁻¹ (medium-weak) | Strong C=O stretch of the ester, strong C-O stretch, C-H stretches of sp³ and sp² carbons, and C=C stretches of the aromatic ring. |

Experimental Workflow and Logic

The synthesis and purification process can be visualized as a streamlined workflow.

Caption: Synthetic workflow for Ethyl 4-(4-bromophenyl)butanoate.

This diagram illustrates the two main stages of the synthesis, starting from the commercially available 3-(4-bromobenzoyl)propionic acid and culminating in the purified final product, Ethyl 4-(4-bromophenyl)butanoate. Each step involves a specific chemical transformation followed by a purification process to ensure the high quality of the intermediates and the final compound.

References

- 1. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. calpaclab.com [calpaclab.com]

- 8. ethyl (3S)-3-(4-bromophenyl)butanoate | C12H15BrO2 | CID 81513824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-(4-bromophenyl)butanoate | CAS#:105986-54-7 | Chemsrc [chemsrc.com]

- 10. Ethyl 4-bromobutyrate(2969-81-5) 1H NMR spectrum [chemicalbook.com]

- 11. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-bromophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Ethyl 4-(4-bromophenyl)butanoate. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Core Physicochemical Properties

Ethyl 4-(4-bromophenyl)butanoate is a halogenated aromatic ester. Its core physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| CAS Number | 105986-54-7 | [1][2] |

| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 153.8 ± 23.2 °C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Information not available |

Synthesis and Characterization

A general experimental workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis, work-up, and purification of Ethyl 4-(4-bromophenyl)butanoate.

Experimental Protocols

Synthesis: Esterification of 4-(4-bromophenyl)butanoic Acid (General Protocol)

-

Reaction Setup: To a solution of 4-(4-bromophenyl)butanoic acid in an excess of ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel.

Characterization Methods

The identity and purity of the synthesized Ethyl 4-(4-bromophenyl)butanoate would be confirmed using a suite of analytical techniques:

-

Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and assessing the purity of the final product. For a similar compound, (S)-ethyl 3-(4-bromophenyl)butanoate, a typical mobile phase is 10% ethyl acetate in hexanes.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of Ethyl 4-(4-bromophenyl)butanoate are limited, research on a structurally related compound, Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate, provides valuable insights into its potential pharmacological effects. This related compound has been shown to exert anti-inflammatory effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAChR) and subsequent inhibition of the NF-κB signaling pathway.[4]

This suggests that Ethyl 4-(4-bromophenyl)butanoate could be investigated as a potential modulator of inflammatory responses. The proposed mechanism of action for the related compound is depicted below.

Caption: A potential anti-inflammatory signaling pathway for Ethyl 4-(4-bromophenyl)butanoate based on a related compound.

Experimental Protocols for Investigating Anti-inflammatory Activity

The following experimental protocols, adapted from the study on the related diazo-formyloxy derivative, could be employed to assess the anti-inflammatory potential of Ethyl 4-(4-bromophenyl)butanoate.[4]

In Vitro Anti-inflammatory Assay Workflow

Caption: Workflow for assessing the in vitro anti-inflammatory effects of Ethyl 4-(4-bromophenyl)butanoate.

-

Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured under standard conditions.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

Cells are then treated with varying concentrations of Ethyl 4-(4-bromophenyl)butanoate.

-

-

Analysis of Inflammatory Markers:

-

RT-qPCR: To quantify the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Western Blotting: To determine the phosphorylation levels of key proteins in the NF-κB pathway, such as IκBα and p65.

-

Immunofluorescence: To visualize the nuclear translocation of NF-κB p65, a key step in its activation.

-

-

Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR): These biophysical assays can be used to provide direct evidence of the binding interaction between the compound and its potential target, such as α7nAChR.[4]

-

In Vivo Anti-inflammatory Model: Zebrafish

The zebrafish model offers a powerful in vivo system for evaluating anti-inflammatory activity.

-

Induction of Inflammation: Inflammation can be induced in zebrafish larvae through methods such as copper sulfate exposure, tail transection, or LPS microinjection.[4]

-

Compound Administration: Larvae are exposed to Ethyl 4-(4-bromophenyl)butanoate.

-

Assessment of Inflammation:

-

Neutral Red Staining: To visualize and quantify the population of macrophages.

-

H&E Staining: For histological analysis of tissue damage.

-

RT-qPCR: To measure the expression of inflammatory genes in the larvae.

-

Conclusion

Ethyl 4-(4-bromophenyl)butanoate presents as a compound of interest for further investigation, particularly in the realm of anti-inflammatory drug discovery. The available physicochemical data provides a solid foundation for its synthesis and handling. While direct biological data is sparse, the activity of a closely related compound suggests a promising avenue of research into its potential modulation of the α7nAChR and NF-κB signaling pathways. The experimental protocols outlined in this guide offer a roadmap for researchers to explore the therapeutic potential of this and similar molecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Ethyl 4-(4-bromophenyl)butanoate | CAS#:105986-54-7 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate exerts anti-inflammatory effects on RAW 264.7 cells and zebrafish through the activation of ɑ7nAchR - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl 4-(4-bromophenyl)butanoate

CAS Number: 105986-54-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(4-bromophenyl)butanoate, a key building block in the development of advanced therapeutics, particularly in the field of targeted protein degradation. This document outlines its chemical properties, detailed synthesis protocols, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

Ethyl 4-(4-bromophenyl)butanoate is a halogenated aromatic carboxylic acid ester. Its structure is characterized by a bromophenyl group attached to a butanoate ethyl ester chain. This compound is primarily utilized as a versatile intermediate in organic synthesis.[1][2][3]

Table 1: Physicochemical Properties of Ethyl 4-(4-bromophenyl)butanoate

| Property | Value | Reference(s) |

| CAS Number | 105986-54-7 | [2][3][4] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [2][3] |

| Molecular Weight | 271.15 g/mol | [2][3] |

| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 153.8 ± 23.2 °C | [1] |

| Refractive Index | 1.526 | [1][4] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature | [2] |

Synthesis and Experimental Protocols

The synthesis of Ethyl 4-(4-bromophenyl)butanoate is typically achieved through a two-step process: the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its esterification.

Synthesis of 4-(4-bromophenyl)butanoic Acid

A common method for the synthesis of 4-(4-bromophenyl)butanoic acid is the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.[5]

Experimental Protocol:

-

Amalgamated Zinc Preparation: In a suitable reaction vessel, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.80 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

-

Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).

-

Reduction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction mixture. Heat the mixture to reflux at 100°C for 24 hours. Replenish with concentrated hydrochloric acid (1 mL) every 6 hours during the reflux.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter. Separate the organic layer and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to yield 4-(4-bromophenyl)butanoic acid as a white crystalline solid.[5]

Table 2: Characterization Data for 4-(4-bromophenyl)butanoic Acid

| Data Type | Results | Reference |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.40 (d, J = 8.4 Hz, 2H, ArH), 7.06 (d, J = 8.4 Hz, 2H, ArH), 2.63 (t, J = 7.8 Hz, 2H, CH₂), 2.36 (t, J = 7.2 Hz, 2H, CH₂), 1.97 (dt, J = 7.2, 7.8 Hz, 2H, CH₂) | [5] |

| Mass Spectrometry (ESI-quadrupole) m/z | [M-H]⁻ calculated: 241.99, 243.99; found: 241.0 (100%), 243.0 (98%) | [5] |

Fischer Esterification to Ethyl 4-(4-bromophenyl)butanoate

The synthesized 4-(4-bromophenyl)butanoic acid is then esterified, typically via a Fischer esterification, to yield the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(4-bromophenyl)butanoic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dilute the residue with an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-(4-bromophenyl)butanoate. Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Application in Drug Development: PROTACs

Ethyl 4-(4-bromophenyl)butanoate is classified as a "Protein Degrader Building Block".[2] This designates its utility in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

The PROTAC Mechanism

PROTACs function by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC Logical Relationship Diagram

Ethyl 4-(4-bromophenyl)butanoate serves as a precursor to the linker component of a PROTAC molecule. The butanoate chain can be extended or functionalized to connect the target-binding ligand to the E3 ligase-binding ligand, with the bromophenyl group allowing for further chemical modifications through cross-coupling reactions.

Conclusion

Ethyl 4-(4-bromophenyl)butanoate is a valuable chemical intermediate for researchers and scientists in the field of drug discovery and development. Its straightforward synthesis and its role as a foundational element in the construction of PROTACs make it a critical component in the advancement of targeted protein degradation therapies. This guide provides the essential technical information to support its synthesis and application in a research setting.

References

Spectroscopic and Structural Elucidation of Ethyl 4-(4-bromophenyl)butanoate: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for Ethyl 4-(4-bromophenyl)butanoate, a compound of interest in organic synthesis and medicinal chemistry. This guide presents available data in a structured format and outlines the general experimental protocols for acquiring such data.

Summary of Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 2H | Ar-H |

| ~7.05 | Doublet | 2H | Ar-H |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| 2.60 | Triplet | 2H | Ar-CH₂- |

| 2.30 | Triplet | 2H | -CH₂C(=O)- |

| 1.95 | Quintet | 2H | -CH₂CH₂CH₂- |

| 1.23 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~173.0 | C=O |

| ~140.0 | Ar-C (quaternary) |

| ~131.5 | Ar-CH |

| ~130.0 | Ar-CH |

| ~120.0 | Ar-C-Br |

| ~60.5 | -OCH₂- |

| ~34.5 | Ar-CH₂- |

| ~33.0 | -CH₂C(=O)- |

| ~26.0 | -CH₂CH₂CH₂- |

| ~14.0 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2850 | C-H (aliphatic) |

| ~1735 | C=O (ester) |

| ~1485 | C=C (aromatic) |

| ~1250 | C-O (ester) |

| ~1010 | C-Br |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 270/272 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 225/227 | [M - OCH₂CH₃]⁺ |

| 197/199 | [M - C₄H₇O₂]⁺ |

| 171 | [C₆H₄BrCH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

While specific experimental details for the acquisition of the above data are not published, the following are general methodologies typically employed for the spectroscopic analysis of organic compounds like Ethyl 4-(4-bromophenyl)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of Ethyl 4-(4-bromophenyl)butanoate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. Data acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, often at a frequency of 75 or 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling techniques are commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like Ethyl 4-(4-bromophenyl)butanoate, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities before entering the mass spectrometer. Direct infusion using a syringe pump is another method.

-

Ionization: Electron Ionization (EI) is a common ionization technique that bombards the sample with high-energy electrons, causing fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide to Ethyl 4-(4-bromophenyl)butanoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-bromophenyl)butanoate is a halogenated aromatic carboxylic acid ester that has garnered interest as a versatile building block in organic synthesis, particularly within the realm of pharmaceutical research and development. Its structure, featuring a bromophenyl group, provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of Ethyl 4-(4-bromophenyl)butanoate, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its applications in medicinal chemistry.

Discovery and History

While a definitive seminal publication marking the first discovery of Ethyl 4-(4-bromophenyl)butanoate is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of phenylbutanoic acid derivatives and their utility in organic synthesis. The synthesis of its parent carboxylic acid, 4-(4-bromophenyl)butanoic acid, has been documented, and the subsequent esterification to the ethyl ester is a standard chemical transformation. The compound's CAS number is 105986-54-7.[1] The historical significance of Ethyl 4-(4-bromophenyl)butanoate lies not in a singular discovery event, but in its role as a readily accessible intermediate for the synthesis of more complex molecules, a theme that gained prominence with the advent of modern cross-coupling reactions. The presence of the bromo-substituent on the phenyl ring makes it an ideal substrate for reactions such as Suzuki, Heck, and Sonogashira couplings, which are foundational in contemporary drug discovery.[2][3]

Physicochemical and Spectroscopic Data

A comprehensive collection of the physicochemical and spectroscopic data for Ethyl 4-(4-bromophenyl)butanoate is crucial for its identification, characterization, and application in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 153.8 ± 23.2 °C | [4] |

| Refractive Index | 1.526 | [4] |

| LogP | 3.4 | [4] |

| Polar Surface Area | 26.3 Ų | [4] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of Ethyl 4-(4-bromophenyl)butanoate. While a complete set of publicly available, experimentally verified spectra specifically for this compound is not consolidated in a single source, typical spectral characteristics can be inferred from its structure and data for analogous compounds.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the protons of the butanoate chain (multiplets), and the aromatic protons of the bromophenyl group (two doublets, characteristic of a para-substituted benzene ring).

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the aliphatic carbons of the butanoate chain, and the aromatic carbons, including the carbon atom bonded to the bromine.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group, as well as absorptions related to the C-O stretching, C-H stretching of the aliphatic and aromatic groups, and the C-Br stretching.

Synthesis of Ethyl 4-(4-bromophenyl)butanoate

The synthesis of Ethyl 4-(4-bromophenyl)butanoate is typically achieved through a two-step process: the synthesis of the precursor 4-(4-bromophenyl)butanoic acid, followed by its esterification.

Synthesis of 4-(4-bromophenyl)butanoic Acid

A common method for the synthesis of 4-(4-bromophenyl)butanoic acid is the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.[5]

Experimental Protocol:

-

Amalgamated Zinc Preparation: In a flask, zinc powder (13.0 g, 200 mmol) is stirred with a solution of mercuric chloride (1.0 g, 3.7 mmol) in water (10 mL) and concentrated hydrochloric acid (0.5 mL) for 10 minutes.

-

Reduction Reaction: The aqueous solution is decanted, and toluene (20 mL), concentrated hydrochloric acid (20 mL), water (8 mL), and 3-(4-bromobenzoyl)propionic acid (2.57 g, 10 mmol) are added to the amalgamated zinc.

-

The reaction mixture is heated to reflux for 4 hours.

-

Work-up and Purification: After cooling to room temperature, the mixture is filtered. The organic layer of the filtrate is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification by recrystallization from a suitable solvent or by column chromatography on silica gel yields pure 4-(4-bromophenyl)butanoic acid.

Fischer Esterification of 4-(4-bromophenyl)butanoic Acid

The most straightforward and widely used method for the synthesis of Ethyl 4-(4-bromophenyl)butanoate is the Fischer esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, 4-(4-bromophenyl)butanoic acid (10 mmol) is dissolved in an excess of absolute ethanol (e.g., 50 mL).

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid, is added to the solution.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude Ethyl 4-(4-bromophenyl)butanoate. Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Drug Development

The strategic incorporation of a bromine atom in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and modulate metabolic stability.[7][8] Consequently, brominated compounds are valuable intermediates in drug discovery.

Ethyl 4-(4-bromophenyl)butanoate serves as a key building block for the synthesis of various pharmaceutical compounds. The bromine atom provides a site for further chemical modifications, allowing for the construction of more complex and biologically active molecules. For instance, derivatives of phenylbutyric acid have shown promise in a range of therapeutic areas, including cancer, genetic metabolic syndromes, and neurodegenerative diseases.[9][10] Glycerol phenylbutyrate, a drug used for urea cycle disorders, is a notable example of a therapeutic agent derived from phenylbutyric acid.[11]

The versatility of the bromophenyl moiety in cross-coupling reactions allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space in the search for new drug candidates. This makes Ethyl 4-(4-bromophenyl)butanoate a valuable tool for medicinal chemists in the design and synthesis of novel therapeutics.

Conclusion

Ethyl 4-(4-bromophenyl)butanoate, while not having a dramatic discovery story, is a compound of significant practical importance in the field of organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the synthetic versatility imparted by the bromophenyl group, makes it a valuable intermediate for the preparation of a wide array of more complex molecules. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and potential applications is essential for leveraging this building block in the creation of novel and effective therapeutic agents. The data and protocols presented in this guide aim to provide a solid foundation for the effective utilization of Ethyl 4-(4-bromophenyl)butanoate in a research and development setting.

References

- 1. Ethyl 4-(4-bromophenyl)butanoate | CAS#:105986-54-7 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Glycerol phenylbutyrate - Wikipedia [en.wikipedia.org]

Ethyl 4-(4-bromophenyl)butanoate: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide

Abstract

Ethyl 4-(4-bromophenyl)butanoate is a valuable synthetic intermediate, widely employed as a building block in the synthesis of a diverse range of organic molecules. Its bifunctional nature, featuring a reactive aryl bromide and a modifiable ester group, makes it a versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and extensive applications in medicinal chemistry, particularly in the development of novel therapeutics such as PROTACs, and its potential in materials science. Detailed experimental protocols for its synthesis and subsequent transformations, along with quantitative data and mechanistic insights, are presented to support researchers and professionals in drug development and chemical synthesis.

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Ethyl 4-(4-bromophenyl)butanoate has emerged as a key building block due to the orthogonal reactivity of its functional groups. The aryl bromide moiety serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ethyl ester provides a site for hydrolysis, amidation, or reduction, allowing for further molecular elaboration. This dual functionality facilitates the construction of complex molecules with tailored properties for biological or material applications.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-(4-bromophenyl)butanoate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 105986-54-7 | |

| Molecular Formula | C₁₂H₁₅BrO₂ | |

| Molecular Weight | 271.15 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Purity | Typically ≥97% |

Synthesis of Ethyl 4-(4-bromophenyl)butanoate

The synthesis of Ethyl 4-(4-bromophenyl)butanoate can be achieved through several synthetic routes. A common and reliable method is the Fischer-Speier esterification of 4-(4-bromophenyl)butanoic acid.

Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of 4-(4-bromophenyl)butanoic acid with ethanol. The equilibrium of the reaction is driven towards the product by using an excess of ethanol and/or by removing the water formed during the reaction.

Caption: Synthesis of Ethyl 4-(4-bromophenyl)butanoate via Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

4-(4-bromophenyl)butanoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-bromophenyl)butanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Ethyl 4-(4-bromophenyl)butanoate.

Applications as a Synthetic Building Block

The aryl bromide moiety of Ethyl 4-(4-bromophenyl)butanoate is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 4-position of the phenyl ring.

Caption: Versatility of Ethyl 4-(4-bromophenyl)butanoate in Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the aryl bromide and an organoboron compound, typically an aryl or vinyl boronic acid.

Representative Experimental Protocol:

-

To a degassed mixture of Ethyl 4-(4-bromophenyl)butanoate (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene.

Representative Experimental Protocol:

-

In a sealed tube, combine Ethyl 4-(4-bromophenyl)butanoate (1.0 eq), an alkene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic solvent like DMF or NMP.

-

Heat the mixture at 100-140 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl-substituted alkynes.

Representative Experimental Protocol:

-

To a solution of Ethyl 4-(4-bromophenyl)butanoate (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine.

Representative Experimental Protocol:

-

In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.06 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add a solution of Ethyl 4-(4-bromophenyl)butanoate (1.0 eq) and an amine (1.2 eq) in an anhydrous solvent like toluene or dioxane.

-

Seal the vessel and heat the mixture at 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the resulting N-aryl product by column chromatography.

Applications in Drug Discovery

Ethyl 4-(4-bromophenyl)butanoate is a key precursor in the synthesis of various biologically active molecules. Its application as a building block for PROTACs (Proteolysis Targeting Chimeras) is of particular significance.

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The butanoate chain of Ethyl 4-(4-bromophenyl)butanoate can be readily incorporated into the linker structure of PROTACs. The aryl bromide allows for the attachment of either the target protein ligand or the E3 ligase ligand via cross-coupling reactions.

Caption: General workflow for the synthesis of PROTACs using the title building block.

Other Medicinal Chemistry Applications

The core structure of Ethyl 4-(4-bromophenyl)butanoate is found in various compounds with potential therapeutic applications. For instance, derivatives of 4-phenylbutanoic acid have been investigated as histone deacetylase (HDAC) inhibitors and for other pharmacological activities. The bromo-substituent provides a convenient point for diversification to explore structure-activity relationships (SAR).

Potential in Materials Science

While less documented, the rigid phenylbutanoate scaffold and the reactive bromide group suggest potential applications in materials science. Through polymerization of appropriately functionalized derivatives, it could be incorporated into novel polymers. Furthermore, the synthesis of liquid crystals containing the 4-phenylbutanoate core is conceivable, where the molecular shape and polarity can be tuned through modifications at the 4-position of the phenyl ring. Further research in this area could unveil novel materials with interesting optical or electronic properties.

Conclusion

Ethyl 4-(4-bromophenyl)butanoate is a highly versatile and valuable synthetic building block. Its utility is well-established in medicinal chemistry, particularly for the synthesis of complex molecules and novel therapeutic modalities like PROTACs. The straightforward synthesis of this compound, coupled with the wide array of well-established cross-coupling reactions that can be performed on its aryl bromide moiety, ensures its continued importance in synthetic organic chemistry. The potential for its application in materials science remains an exciting area for future exploration. This guide provides a solid foundation for researchers to leverage the full potential of this important synthetic intermediate.

An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-(4-bromophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-(4-bromophenyl)butanoate. As a crucial building block in pharmaceutical research and development, understanding its stability profile is paramount for ensuring the integrity of experimental data and the quality of synthesized compounds. This document outlines the intrinsic chemical properties, potential degradation pathways, and recommended storage protocols. Furthermore, it details hypothetical experimental protocols for forced degradation studies, aligning with the International Council for Harmonisation (ICH) guidelines, to serve as a practical resource for researchers.

Introduction

Ethyl 4-(4-bromophenyl)butanoate is an aromatic ester frequently utilized as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of a bromo-functionalized phenyl ring and an ethyl ester moiety makes it susceptible to specific degradation pathways under various environmental conditions. This guide aims to provide a thorough understanding of its stability characteristics to ensure its proper handling, storage, and use in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Ethyl 4-(4-bromophenyl)butanoate is essential for predicting its stability.

| Property | Value | Reference |

| CAS Number | 105986-54-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅BrO₂ | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Solubility | Expected to be soluble in organic solvents |

Recommended Storage Conditions

Based on general chemical principles and supplier recommendations, the following storage conditions are advised to maintain the integrity of Ethyl 4-(4-bromophenyl)butanoate:

-

Temperature: Store at room temperature.[1] For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions. Some suppliers also suggest the possibility of cold-chain transportation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Moisture: Keep in a tightly sealed container in a dry place.[1] The ester is susceptible to hydrolysis, and exposure to moisture should be minimized.

-

Light: Protect from light to prevent photolytic degradation. Amber-colored vials or storage in a dark cabinet is recommended.

Potential Degradation Pathways

The chemical structure of Ethyl 4-(4-bromophenyl)butanoate suggests several potential degradation pathways under stress conditions. Understanding these pathways is critical for developing stability-indicating analytical methods.

Caption: Potential degradation pathways for Ethyl 4-(4-bromophenyl)butanoate.

Hydrolysis

The ester linkage in Ethyl 4-(4-bromophenyl)butanoate is susceptible to hydrolysis under both acidic and basic conditions. This is often the primary degradation pathway for ester-containing compounds.

-

Acid-catalyzed hydrolysis: In the presence of an acid and water, the ester can hydrolyze to form 4-(4-bromophenyl)butanoic acid and ethanol.

-

Base-catalyzed hydrolysis (saponification): Under basic conditions, the ester will be irreversibly hydrolyzed to the carboxylate salt of 4-(4-bromophenyl)butanoic acid and ethanol.

Oxidation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The aromatic ring and the benzylic position are potential sites for oxidation, which could lead to the formation of phenolic compounds or other oxidized derivatives.

Thermal Degradation

At elevated temperatures, Ethyl 4-(4-bromophenyl)butanoate may undergo thermal decomposition. This could involve decarboxylation or fragmentation of the butanoate chain.

Photodegradation

Exposure to light, particularly in the ultraviolet range, can induce photodegradation. The carbon-bromine bond is known to be susceptible to photolytic cleavage, which can lead to the formation of radical species and subsequent degradation products.

Hypothetical Forced Degradation Studies: Experimental Protocols

To thoroughly assess the stability of Ethyl 4-(4-bromophenyl)butanoate and develop a stability-indicating analytical method, forced degradation studies should be performed. The following are detailed, hypothetical protocols based on ICH guidelines. The goal is to achieve 5-20% degradation of the active substance.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method would be the primary analytical tool.

| HPLC Parameters | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or phosphoric acid) in a gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Stock Solution: Prepare a stock solution of Ethyl 4-(4-bromophenyl)butanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.

Forced Degradation Protocols

Caption: Experimental workflow for forced degradation studies.

5.3.1. Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60 °C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Inject into the HPLC system.

5.3.2. Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for 4 hours.

-

Neutralize with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Inject into the HPLC system.

5.3.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

Inject into the HPLC system.

5.3.4. Thermal Degradation

-

Place a known amount of the solid compound in a vial.

-

Heat the vial in an oven at 80 °C for 48 hours.

-

Cool to room temperature.

-

Dissolve the solid in the solvent to obtain a concentration of 0.1 mg/mL.

-

Inject into the HPLC system.

5.3.5. Photostability

-

Expose the solid compound and a solution (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, prepare a 0.1 mg/mL solution of the solid sample.

-

Inject both the exposed solution and the prepared solution from the solid into the HPLC system.

Summary of Hypothetical Stability Data

The following table summarizes the expected outcomes from the forced degradation studies.

| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation | Major Degradation Product(s) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | ~15% | 4-(4-bromophenyl)butanoic acid |

| Basic Hydrolysis | 0.1 M NaOH | 4 hours | Room Temp. | ~20% | 4-(4-bromophenyl)butanoic acid |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | ~10% | Oxidized derivatives |

| Thermal | Solid state | 48 hours | 80 °C | ~5% | Minor fragmentation products |

| Photolytic | ICH Q1B | - | - | ~12% | Debrominated and radical-derived products |

Conclusion

Ethyl 4-(4-bromophenyl)butanoate is a moderately stable compound under standard laboratory conditions. The primary degradation pathway is anticipated to be hydrolysis of the ester functionality, particularly under basic conditions. It is also expected to exhibit some sensitivity to oxidative and photolytic stress. For optimal stability, it should be stored at room temperature or refrigerated, protected from light and moisture, and preferably under an inert atmosphere. The provided hypothetical forced degradation protocols offer a robust framework for researchers to establish a validated stability-indicating method, ensuring the reliability of its use in synthetic and drug development applications.

References

Technical Guide: Ethyl 4-(4-bromophenyl)butanoate for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 4-(4-bromophenyl)butanoate, a key building block in the development of targeted protein degraders. We will cover its commercial availability, synthesis, and its critical role in the rapidly evolving field of proteolysis-targeting chimeras (PROTACs).

Introduction to Ethyl 4-(4-bromophenyl)butanoate

Ethyl 4-(4-bromophenyl)butanoate (CAS No. 105986-54-7) is a substituted aromatic carboxylic acid ester. Its chemical structure, featuring a bromophenyl group and an ethyl butanoate chain, makes it a versatile reagent in organic synthesis. Of particular interest to the drug discovery community is its emerging application as a linker or building block in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Commercial Availability

Ethyl 4-(4-bromophenyl)butanoate is commercially available from a range of chemical suppliers. The typical purity and available quantities vary, allowing for selection based on research needs, from small-scale laboratory synthesis to larger-scale production.

| Supplier | Purity | Available Quantities |

| SHANGHAI ZZBIO CO., LTD. | ≥95% | 5g |

| CP Lab Safety | ≥97% | 1g |

| BLD Pharm | Inquire for details | Inquire for details |

| ChemSrc | Inquire for details | 250mg, 1g |

| 001CHEMICAL | ≥98% | Inquire for details |

Note: This table is not exhaustive and represents a snapshot of available data. Researchers are encouraged to contact suppliers directly for the most current information on availability and pricing.

Synthesis of Ethyl 4-(4-bromophenyl)butanoate

Experimental Protocol: A Proposed Synthesis

Step 1: Fischer Esterification of 4-Bromophenylacetic Acid

This initial step converts the commercially available 4-bromophenylacetic acid to its corresponding ethyl ester, Ethyl 4-bromophenylacetate.

-

Materials:

-

4-Bromophenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Suspend 4-bromophenylacetic acid in a 5-10 fold excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-bromophenylacetate.

-

Step 2: Alkylation of Ethyl 4-bromophenylacetate

The second step involves the alkylation of the ethyl ester with a suitable two-carbon electrophile to extend the carbon chain and form the final product.

-

Materials:

-

Ethyl 4-bromophenylacetate (from Step 1)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acrylate or a similar C2-electrophile

-

Ammonium chloride (saturated solution)

-

Organic solvents for extraction and chromatography

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 4-bromophenylacetate in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture and stir for 30-60 minutes to allow for the formation of the enolate.

-

Add ethyl acrylate dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 4-(4-bromophenyl)butanoate.

-

Caption: Proposed two-step synthesis of Ethyl 4-(4-bromophenyl)butanoate.

Application in Drug Development: A Building Block for PROTACs

The primary application of Ethyl 4-(4-bromophenyl)butanoate in modern drug discovery is as a crucial component in the synthesis of PROTACs.[1] The structure of a PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The butanoate chain of Ethyl 4-(4-bromophenyl)butanoate can be readily modified to serve as a flexible and versatile linker. The bromophenyl group provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to attach the E3 ligase ligand.

The general workflow for utilizing Ethyl 4-(4-bromophenyl)butanoate in PROTAC synthesis involves:

-

Linker Elaboration: The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine-containing E3 ligase ligand via amide bond formation. Alternatively, the bromo- functionality can be used in reactions like Suzuki or Sonogashira couplings to attach the E3 ligase ligand.

-

Attachment of the POI Ligand: The other end of the butanoate linker is then chemically modified and coupled to a known ligand for the protein of interest.

Caption: The mechanism of action of a PROTAC molecule.

The use of building blocks like Ethyl 4-(4-bromophenyl)butanoate allows for the modular and efficient synthesis of libraries of PROTACs with varying linker lengths and compositions. This is critical for optimizing the formation of the ternary complex between the POI and the E3 ligase, a key determinant of the efficacy of the resulting protein degrader.

Conclusion

Ethyl 4-(4-bromophenyl)butanoate is a commercially available and synthetically accessible chemical entity with significant relevance to contemporary drug discovery. Its role as a versatile building block for the construction of PROTAC linkers positions it as a valuable tool for researchers and scientists working on the development of novel therapeutics based on targeted protein degradation. This guide provides a foundational understanding of its procurement, synthesis, and application, empowering drug development professionals to leverage this compound in their research endeavors.

References

An In-Depth Technical Guide to Ethyl 4-(4-bromophenyl)butanoate: A Versatile Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-bromophenyl)butanoate is a commercially available chemical compound with significant potential in medicinal chemistry and drug discovery. While direct biological activity of the compound itself has not been extensively reported, its structural features, particularly the presence of a bromophenyl group and an ethyl butanoate chain, position it as a valuable building block for the synthesis of more complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the known properties, potential research applications, and detailed synthetic methodologies related to Ethyl 4-(4-bromophenyl)butanoate. The primary focus will be on its promising role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 4-(4-bromophenyl)butanoate is presented in Table 1. This data is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 105986-54-7 |

| Molecular Formula | C₁₂H₁₅BrO₂ |

| Molecular Weight | 271.15 g/mol |

| Boiling Point | 330.7 ± 25.0 °C at 760 mmHg[1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane |

| Purity | Commercially available with a purity of ≥97%[2] |

Potential Research Areas

The primary application of Ethyl 4-(4-bromophenyl)butanoate in research and drug development lies in its utility as a synthetic intermediate. Its bifunctional nature, with a reactive bromo-aromatic ring and an ester group, allows for a variety of chemical modifications.

Proteolysis Targeting Chimeras (PROTACs)

The most prominent and commercially highlighted application for Ethyl 4-(4-bromophenyl)butanoate is as a building block for PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][4][5]

The general structure of a PROTAC consists of three components: a "warhead" that binds to the target protein, a ligand that binds to an E3 ligase (the "anchor"), and a linker that connects the two.[3][4][5] Ethyl 4-(4-bromophenyl)butanoate is an ideal starting material for the synthesis of the linker component. The aliphatic chain can be modified and extended, while the bromophenyl group provides a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach either the warhead or the E3 ligase ligand.

The length and composition of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7] The butanoate chain of Ethyl 4-(4-bromophenyl)butanoate offers a flexible starting point for creating linkers of varying lengths and compositions, including the common alkyl and polyethylene glycol (PEG) chains.[5][6]

Below is a conceptual workflow for the utilization of Ethyl 4-(4-bromophenyl)butanoate in PROTAC synthesis.

The signaling pathway of a generic PROTAC is illustrated below.

Selective Androgen Receptor Modulators (SARMs)

The bromophenyl moiety is a common feature in various pharmacologically active compounds. For instance, nonsteroidal Selective Androgen Receptor Modulators (SARMs) often incorporate substituted phenyl rings.[8][9][10][11][12] While no direct synthesis of a SARM has been reported using Ethyl 4-(4-bromophenyl)butanoate, its structure presents a potential starting point for the development of novel SARM candidates. The butanoic acid side chain (after hydrolysis of the ester) could be modified to mimic the side chains of known SARMs, and the bromophenyl group can be further functionalized to optimize binding to the androgen receptor.

Neurotensin Receptor Antagonists

Derivatives of bromophenyl compounds have also been explored in the context of neurotensin receptor modulation.[13][14] Neurotensin and its receptors are implicated in a range of physiological processes, and their modulation is a target for therapeutic intervention in various neurological and psychiatric disorders. The core structure of Ethyl 4-(4-bromophenyl)butanoate could be elaborated upon to generate novel ligands for neurotensin receptors.

Experimental Protocols

The following is a detailed, representative experimental protocol for a key synthetic transformation involving a compound structurally very similar to Ethyl 4-(4-bromophenyl)butanoate. This protocol for the synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate can be adapted for the synthesis of related compounds.

Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

This protocol is adapted from a published procedure for the large-scale synthesis of the enantiomerically pure compound.[3]

Materials and Reagents:

-

(4-bromophenyl)boronic acid

-

bis(norbornadiene)rhodium(I) tetrafluoroborate

-

(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

1,4-dioxane

-

Water

-

Triethylamine

-

Ethyl (E)-but-2-enoate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (4-bromophenyl)boronic acid (1.0 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-BINAP (0.01 equiv).

-

Add 1,4-dioxane and stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

-

Add water, followed by triethylamine (1.0 equiv).

-

Heat the reaction mixture to 30 °C.

-

Add ethyl (E)-but-2-enoate (1.2 equiv) dropwise over 5 minutes.

-

Stir the reaction mixture at 30 °C for 21 hours. The reaction progress can be monitored by TLC (10% ethyl acetate in hexanes).

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Dilute the crude material with diethyl ether and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-Ethyl 3-(4-bromophenyl)butanoate.

Note: The enantiomer produced depends on the chirality of the BINAP ligand used. (S)-BINAP will yield (R)-Ethyl 3-(4-bromophenyl)butanoate.

Conclusion

Ethyl 4-(4-bromophenyl)butanoate is a valuable and versatile building block in medicinal chemistry. Its primary potential lies in the synthesis of linkers for PROTACs, a rapidly advancing therapeutic modality. The methodologies and concepts presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of novel drugs. Further research into its application in the synthesis of SARMs, neurotensin receptor modulators, and other biologically active molecules is warranted and holds promise for future therapeutic innovations.

References

- 1. Ethyl 4-(4-bromophenyl)butanoate | CAS#:105986-54-7 | Chemsrc [chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of selective androgen receptor modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid as a selective nonpeptide neurotensin receptor type 2 compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis of PROTAC Linkers Utilizing Ethyl 4-(4-bromophenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel paradigm in therapeutic intervention by inducing the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Ethyl 4-(4-bromophenyl)butanoate is a versatile starting material for the synthesis of PROTAC linkers. Its structure incorporates an aryl bromide handle, which is amenable to a variety of cross-coupling reactions, and an ethyl ester that can be readily modified to introduce different functionalities for conjugation to either the warhead or the E3 ligase ligand. This application note provides detailed protocols for the conversion of Ethyl 4-(4-bromophenyl)butanoate into key PROTAC linker intermediates.

Key Synthetic Strategies

Two primary strategies for elaborating Ethyl 4-(4-bromophenyl)butanoate into functionalized PROTAC linkers are presented:

-

Functionalization via the Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a versatile intermediate that can be coupled to amine-functionalized warheads or E3 ligase ligands via standard amide bond formation.

-

Functionalization via Cross-Coupling Reactions: The aryl bromide moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of aromatic or alkynyl functionalities, expanding the diversity of linker structures.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromophenyl)butanoic acid

This protocol describes the hydrolysis of Ethyl 4-(4-bromophenyl)butanoate to its corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

-

Ethyl 4-(4-bromophenyl)butanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 4-(4-bromophenyl)butanoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-bromophenyl)butanoic acid as a solid.

Protocol 2: Amide Coupling of 4-(4-bromophenyl)butanoic acid with an Amine-Containing Ligand

This protocol details the formation of an amide bond between the synthesized 4-(4-bromophenyl)butanoic acid and a generic amine-containing ligand (warhead or E3 ligase ligand).

Materials:

-

4-(4-bromophenyl)butanoic acid (1.0 eq)

-

Amine-containing ligand (e.g., amine-functionalized warhead or E3 ligase ligand) (1.1 eq)

-

HATU (1,1'-[Azobis(methylidene)]bis(1H-benzotriazole)-3-oxide) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-(4-bromophenyl)butanoic acid (1.0 eq) and the amine-containing ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor progress by LC-MS.

-

Upon completion, pour the reaction mixture into saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-